2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide
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Overview
Description
2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with chlorine atoms and a hydroxy-methylthio-propyl group
Mechanism of Action
Mode of Action
It is known that benzamide derivatives can interact with various biological targets and induce changes in cellular processes .
Biochemical Pathways
Benzamide, a related compound, has been utilized to study the mechanism of photocatalytic decomposition of aqueous solution of acetic acid, acetamide, and acetonitrile in the presence of semiconductors
Pharmacokinetics
It is known that benzamide is combustible and incompatible with strong oxidising agents and strong bases . On combustion and thermal decomposition, it emits nitrogen oxides, carbon monoxide, and carbon dioxide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Benzamide, for instance, reacts with azo and diazo compounds to generate toxic gases . It forms flammable gases with strong reducing agents . Mixing with dehydrating agents such as P2O5 or SOCl2 generates the corresponding nitrile . Combustion generates toxic mixed oxides of nitrogen (NOx) . Similar environmental factors may also influence the action of “2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide”.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide typically involves multiple steps. One common method starts with the chlorination of benzamide to introduce chlorine atoms at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzamide core.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone derivative, while substitution reactions can introduce various functional groups in place of the chlorine atoms .
Scientific Research Applications
2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzamide: Lacks the hydroxy-methylthio-propyl group, making it less complex.
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
Uniqueness
2,5-dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2,5-Dichloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is an organic compound characterized by its complex structure, which includes a benzamide core with chlorine substitutions and a hydroxy-methylthio-propyl group. This compound has gained attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₅Cl₂N₁O₂S
- CAS Number : 1396768-82-3
- InChI : InChI=1S/C12H15Cl2NO2S/c1-12(17,7-18-2)6-15-11(16)9-5-8(13)3-4-10(9)14/h3-5,17H,6-7H2,1-2H3,(H,15,16)
Synthesis
The synthesis of this compound typically involves multiple steps starting from benzamide through chlorination to introduce the dichloro groups. Subsequent reactions incorporate the hydroxy-methylthio-propyl group. Various reaction conditions and reagents can be employed to optimize yield and minimize by-products.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown pronounced activity against both Gram-positive and Gram-negative bacteria. The presence of hydroxyl and methylthio groups is believed to enhance this activity by increasing solubility and reactivity .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (μM) | Target Organism |
---|---|---|
Compound A | 8 | E. faecalis |
Compound B | 12 | S. aureus |
Compound C | 15 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Compounds with similar structures have demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), with IC50 values ranging from low micromolar concentrations (1.2–5.3 μM). This activity is often attributed to the ability of the compound to induce oxidative stress in cancer cells while maintaining low toxicity in normal cells .
Table 2: Anticancer Activity Against Different Cell Lines
The proposed mechanisms for the biological activity of this compound include:
- Oxidative Stress Induction : The hydroxy group can participate in redox reactions that generate reactive oxygen species (ROS), which are detrimental to cancer cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation and survival pathways, such as protein methyltransferases .
- Substitution Reactions : The presence of chlorine atoms allows for nucleophilic substitution reactions that can modify cellular targets.
Case Studies
Several studies have explored the biological effects of related compounds:
- A study on methoxy-substituted benzimidazole carboxamides revealed significant antiproliferative effects linked to structural modifications involving hydroxyl groups .
- Another research highlighted the importance of substituents on the N atom in influencing both antioxidative and antiproliferative activities .
Properties
IUPAC Name |
2,5-dichloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2S/c1-12(17,7-18-2)6-15-11(16)9-5-8(13)3-4-10(9)14/h3-5,17H,6-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZXRPTWZKDZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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